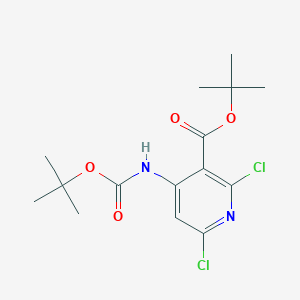

Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate

Vue d'ensemble

Description

Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate is a complex organic compound that features a tert-butyl group, a tert-butoxycarbonylamino group, and a dichloronicotinate moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) groups. One common method involves the reaction of 2,6-dichloronicotinic acid with tert-butyl 4-aminobenzoate in the presence of di-tert-butyl dicarbonate (Boc2O) and a base such as sodium hydroxide or triethylamine . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate undergoes various types of chemical reactions, including:

Substitution Reactions: The dichloronicotinate moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

Common Reagents and Conditions

Common reagents used in these reactions include:

Di-tert-butyl dicarbonate (Boc2O): For the protection of amino groups.

Trifluoroacetic acid (TFA): For the deprotection of Boc groups.

Sodium hydroxide or triethylamine: As bases in the protection reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, which can then undergo further functionalization .

Applications De Recherche Scientifique

Medicinal Chemistry

1. Anticancer Activity

Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of this compound can inhibit specific kinases involved in cancer proliferation, particularly targeting the epidermal growth factor receptor (EGFR) pathways. The compound exhibits low nanomolar IC50 values against certain cancer cell lines, suggesting potent anticancer activity .

2. Kinase Inhibition

This compound functions as a kinase inhibitor, which is crucial for regulating various cellular processes. It has shown effectiveness in inhibiting tyrosine kinases, which are often overactive in cancers. The selectivity of this compound against different kinases has been documented, highlighting its potential utility in targeted cancer therapies .

Synthesis and Derivation

1. Synthetic Pathways

The synthesis of this compound typically involves the reaction of 4-amino-2,6-dichloropyridine with di-tert-butyl dicarbonate. This method provides a straightforward route to obtain the compound with high yield and purity .

2. Structural Modifications

The compound can be modified to enhance its pharmacological properties. For instance, altering the tert-butoxycarbonyl group can lead to variations that may improve solubility or bioavailability, making it a versatile scaffold for drug design .

Biological Studies

1. In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell growth in various cancer cell lines. Its mechanism of action involves the induction of apoptosis and cell cycle arrest at specific phases, which is crucial for therapeutic efficacy .

2. In Vivo Studies

Preclinical trials have indicated that this compound can significantly reduce tumor size in xenograft models without severe toxicity, showcasing its potential as a therapeutic agent in oncology .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate involves the formation of stable intermediates and complexes with target molecules. The Boc protecting group provides steric hindrance, which can influence the reactivity and selectivity of the compound in various reactions . The molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tert-butyl 4-(tert-butoxycarbonylamino)-3-methylpyridine: Similar in structure but with a methyl group instead of the dichloronicotinate moiety.

Tert-butyl 4-(tert-butoxycarbonylamino)benzoate: Contains a benzoate group instead of the nicotinate moiety.

Uniqueness

Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate is unique due to the presence of both the Boc-protected amino group and the dichloronicotinate moiety.

Activité Biologique

Tert-butyl 4-(tert-butoxycarbonylamino)-2,6-dichloronicotinate (CAS No. 1044148-88-0) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and biological effects of this compound, supported by relevant data and case studies.

- Molecular Formula : C₁₅H₂₀Cl₂N₂O₄

- Molecular Weight : 363.24 g/mol

- CAS Number : 1044148-88-0

- Synonyms :

- 4-[di(tert-butoxycarbonyl)amino]-2,6-dichloropyridine

- tert-Butyl N-tert-butoxycarbonyl-N-(2,6-dichloro-4-pyridyl)carbamate

The compound features a dichloronicotinate structure, which is known to influence various biological pathways.

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-2,6-dichloropyridine with di-tert-butyl dicarbonate in the presence of a suitable base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) . This method allows for the introduction of the tert-butoxycarbonyl (Boc) protective group, enhancing the compound's stability and bioactivity.

Enzyme Inhibition

Compounds containing pyridine rings often act as enzyme inhibitors. Preliminary studies suggest that this compound may inhibit certain metabolic enzymes involved in drug metabolism . The presence of chlorine atoms in the structure can enhance binding affinity to enzyme active sites.

Case Studies and Research Findings

- Antibacterial Activity : A study evaluated the antibacterial properties of various pyridine derivatives. The results indicated that compounds with similar functional groups exhibited varying degrees of inhibition against Escherichia coli and Bacillus subtilis .

- Enzyme Interaction Studies : Computational docking studies have been conducted to assess the interaction of pyridine derivatives with target enzymes. These studies provide insights into the binding modes and potential inhibitory effects of compounds like this compound .

- Toxicological Assessments : Toxicity evaluations are crucial for understanding the safety profile of new compounds. Preliminary assessments suggest that while some derivatives exhibit low toxicity levels, further studies are needed to establish comprehensive safety data for this compound .

Data Table: Biological Activity Overview

Propriétés

IUPAC Name |

tert-butyl 2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20Cl2N2O4/c1-14(2,3)22-12(20)10-8(7-9(16)19-11(10)17)18-13(21)23-15(4,5)6/h7H,1-6H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXMPEQNIFMEKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(N=C(C=C1NC(=O)OC(C)(C)C)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101120468 | |

| Record name | 1,1-Dimethylethyl 2,6-dichloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101120468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044148-92-6 | |

| Record name | 1,1-Dimethylethyl 2,6-dichloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044148-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 2,6-dichloro-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101120468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.